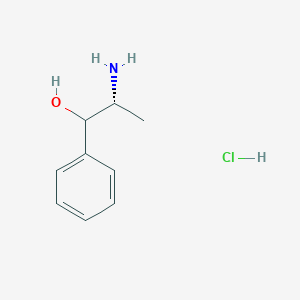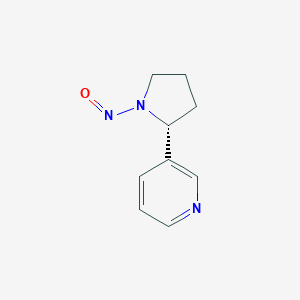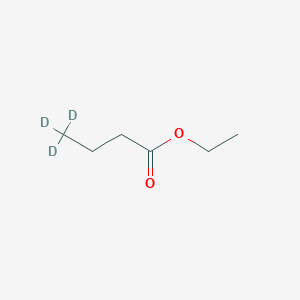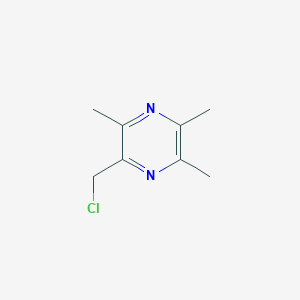
2-Chloromethyl-3,5,6-trimethyl-pyrazine
Übersicht
Beschreibung
2-Chloromethyl-3,5,6-trimethyl-pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a variety of proteins and enzymes, including the MAPK/ERK signaling pathway and the NF-κB signaling pathway. By modulating these pathways, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is able to exert its biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have a variety of biochemical and physiological effects, including:
- Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
- Neuroprotective effects: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to protect neurons from damage and death, making it a potential candidate for the treatment of neurodegenerative diseases.
- Vasodilatory effects: This compound has been found to relax blood vessels, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- High yield and purity: The synthesis method for 2-Chloromethyl-3,5,6-trimethyl-pyrazine produces the compound in high yield and purity, making it a reliable source for scientific research purposes.
- Versatility: This compound has been found to have a variety of biochemical and physiological effects, making it a versatile candidate for research in multiple areas.
Some of the limitations of 2-Chloromethyl-3,5,6-trimethyl-pyrazine for lab experiments include:
- Limited research: While this compound has been studied extensively, there is still much to learn about its mechanism of action and potential applications.
- Potential toxicity: Like many chemical compounds, 2-Chloromethyl-3,5,6-trimethyl-pyrazine has the potential to be toxic in high doses, making it important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine. Some of these directions include:
- Further investigation of its anti-cancer properties: While 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, more research is needed to determine its potential as a cancer treatment.
- Development of new neuroprotective treatments: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has shown promise as a neuroprotective agent, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
- Investigation of its potential as a cardiovascular treatment: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its potential as a cardiovascular treatment.
In conclusion, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is a promising compound for scientific research due to its versatility and potential applications in multiple areas. While there is still much to learn about this compound, it has already shown promise as a potential treatment for cancer, neurodegenerative diseases, and cardiovascular diseases. Continued research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research that 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied in include:
- Cancer research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
- Neurological research: This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Eigenschaften
CAS-Nummer |
123624-90-8 |
|---|---|
Produktname |
2-Chloromethyl-3,5,6-trimethyl-pyrazine |
Molekularformel |
C8H11ClN2 |
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
InChI-Schlüssel |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
Synonyme |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
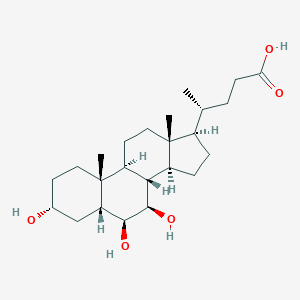
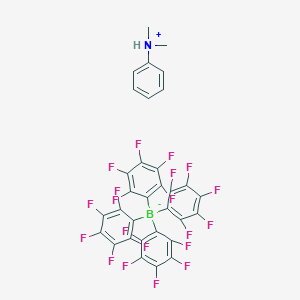
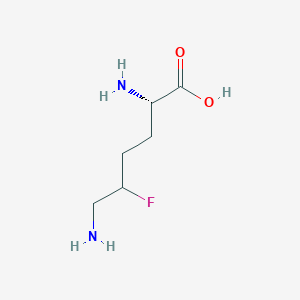
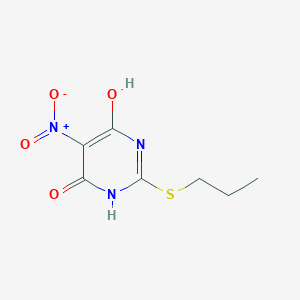

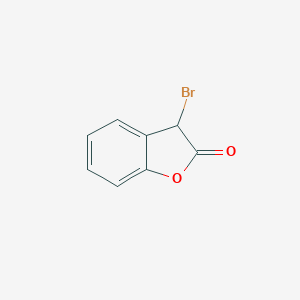
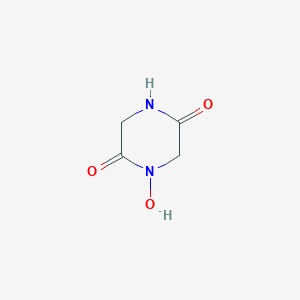
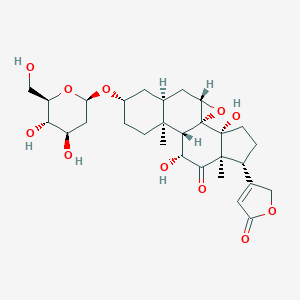
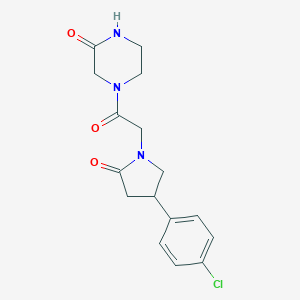
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
